molecular formula C14H21NO2 B13198585 N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide

Cat. No.: B13198585
M. Wt: 235.32 g/mol
InChI Key: QCHGEINVKBFSBA-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full range of activities and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethoxy-5-methylphenyl)propanamide
  • N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide
  • N-(3-Ethoxy-5-methylphenyl)-2-methylpropanamide

Uniqueness

N-(3-Ethoxy-5-methylphenyl)-3-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanamide moiety. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)-3-methylbutanamide

InChI

InChI=1S/C14H21NO2/c1-5-17-13-8-11(4)7-12(9-13)15-14(16)6-10(2)3/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

QCHGEINVKBFSBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)CC(C)C)C

Origin of Product

United States

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